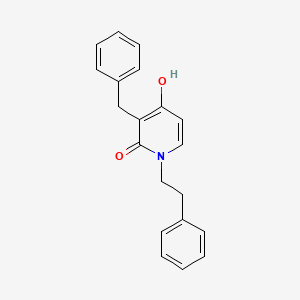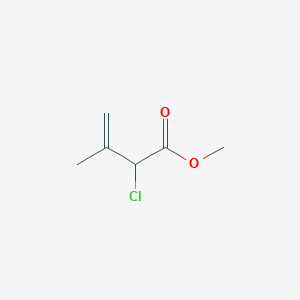
Methyl 2-chloro-3-methylbut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-chloro-3-methylbut-3-enoate” is an organic compound with the chemical formula C6H9ClO2 . It is a colorless liquid . The nitrogen atom in this compound has a nucleophilic character because it can donate electron density .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-3-methylbut-3-enoate” can be represented by the formula C6H9ClO2 . The InChI code for this compound is 1S/C6H9ClO2/c1-4(2)5(7)6(8)9-3/h5H,1H2,2-3H3 .Physical And Chemical Properties Analysis
“Methyl 2-chloro-3-methylbut-3-enoate” has a molecular weight of 148.59 g/mol . It is a colorless liquid .Aplicaciones Científicas De Investigación
Chemical Transformations and Reactions
Allylic Halogenation : Methyl 3-methylbut-2-enoate undergoes allylic halogenation with N-Bromosuccinimide and other halogenating agents, forming a mixture of methyl cis- and trans-4-halogeno-3-methylbut-2-enoate (Ahmad, Gedye, & Nechvatal, 1968).
Tricyclic Product Formation : It reacts with ethyl diazoacetate in the presence of copper compounds, forming complex tricyclic adducts, which have been characterized by X-ray structure determination (Mara, Singh, Thomas, & Williams, 1982).
Catalyzed Addition Reactions : Methyl 1-alkylcycloprop-3-enoates show regioselective addition to phenol and 4-nitrophenol, leading to the formation of corresponding methyl Z- and E-4-phenoxy-3-alkylbut-3-enoates (Shapiro, Protopopova, & Nefedov, 1988).
Hydrogenation Catalysis : Chloro(5,10,15,20-tetraphenylporphyrinato)iron(III) catalyzes the hydrogenation of α,β-unsaturated esters, including methyl 2-methylbut-2-enoate, to saturated esters (Sakaki, Kojima, & Arai, 1994).
Cycloaddition Reactions : 2-diazopropane adds to methyl acrylate and its methyl-substituted analogues, forming methyl 1-pyrazoline-3-carboxylates (Andrews, Day, & McDonald, 1969).
Photochemical Bromination : Methyl (E)-2-methylbut-2-enoate undergoes bromination under light irradiation, leading to various products including 4-bromo-2-methylbut-2-en-4-olide (Ishii et al., 1985).
Physical and Chemical Properties
Thermochemical Measurements : Studies on the standard molar enthalpies of formation of alkyl 3-methylbut-2-enoates have been conducted using combustion calorimetry and vapor pressure measurements (Emel’yanenko et al., 2008).
Reaction with Aldehydes and Tributylchlorostannane : Methyl 3-bromomethylbut-3-enoate, a related compound, reacts with aldehydes and tributylchlorostannane in the presence of zinc, forming δ-hydroxy-β-methylidenecarboxylic acid esters (Mineeva & Kulinkovich, 2008).
Application in Synthesis and Catalysis
Use in Biodiesel Production : Organotin (IV) Complexes, potentially including methyl 2-chloro-3-methylbut-3-enoate derivatives, are explored as catalysts for biodiesel formation (Zubair et al., 2019).
Catalytic Transformations for Industrial Applications : Methyl vinyl glycolate, a related compound, is utilized for various catalytic transformations, demonstrating the potential of such esters in industrial applications (Sølvhøj, Taarning, & Madsen, 2016).
Synthesis of Chiral Active Pharmaceutical Ingredients : Methyl 2-chloro-3-methylbut-3-enoate derivatives are used in the preparation of key intermediates for chiral drugs (Brenna et al., 2012).
Potential Antimicrobial Agents : Novel methyl esters have been synthesized and studied for their potential antimicrobial activity and as inhibitors of penicillin-binding protein (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Computational Studies on Elimination Kinetics : Gas-phase elimination kinetics and isomerization of chloro-methylbut-ene compounds have been examined, aiding in understanding reaction mechanisms relevant to methyl 2-chloro-3-methylbut-3-enoate (Lezama et al., 2012).
Mecanismo De Acción
Target of Action
Methyl 2-chloro-3-methylbut-3-enoate is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound can participate in reactions such as catalytic protodeboronation of pinacol boronic esters . This suggests that it may interact with its targets through a radical approach .
Biochemical Pathways
Its involvement in the protodeboronation of alkyl boronic esters suggests it may influence related biochemical pathways .
Result of Action
Its role in the protodeboronation of alkyl boronic esters suggests it may have some influence at the molecular level
Action Environment
It’s known that the compound is a colorless liquid and its density is 0.935 g/mL at 20 °C . These properties may be influenced by environmental conditions such as temperature and pressure.
Propiedades
IUPAC Name |
methyl 2-chloro-3-methylbut-3-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-4(2)5(7)6(8)9-3/h5H,1H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUVHZZZCYKCFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346312 |
Source


|
| Record name | Methyl 2-chloro-3-methylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-methylbut-3-enoate | |
CAS RN |
286932-00-1 |
Source


|
| Record name | Methyl 2-chloro-3-methylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloro-3-methylbut-3-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

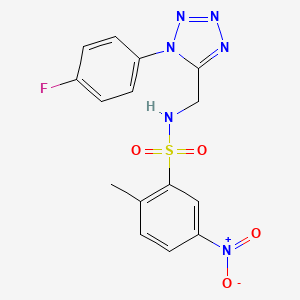

![6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2386643.png)
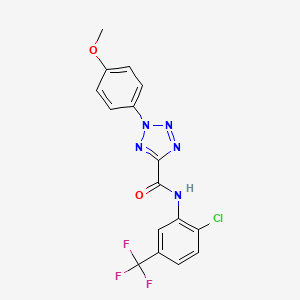
![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2386646.png)
![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B2386650.png)
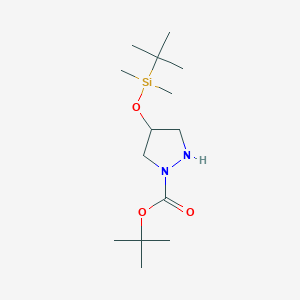
methylidene}amino N-(4-methoxyphenyl)carbamate](/img/structure/B2386653.png)
![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)


![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)

